molecular formula C19H20N4O2S B5220406 N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea

N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5220406
M. Wt: 368.5 g/mol
InChI Key: WUQHXAFGDGQHNH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea, commonly known as MPPTU, is a chemical compound with potential therapeutic applications. It belongs to the class of thiadiazole derivatives, which have been extensively studied for their pharmacological properties. MPPTU has been synthesized and evaluated for its biological activity, and its mechanism of action has been investigated.

Mechanism of Action

The mechanism of action of MPPTU is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. It has been reported to inhibit the activity of the enzyme carbonic anhydrase, which is involved in tumor growth and metastasis. MPPTU also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Furthermore, it has been shown to regulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
MPPTU has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPPTU also reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MPPTU has several advantages for lab experiments, including its easy synthesis and availability, low toxicity, and diverse pharmacological properties. However, there are also some limitations to its use in research. For example, its mechanism of action is not fully understood, and its pharmacokinetics and pharmacodynamics have not been extensively studied. Furthermore, its efficacy and safety in humans have not been established, and more preclinical and clinical studies are needed to evaluate its potential therapeutic applications.

Future Directions

There are several future directions for research on MPPTU. One area of interest is to further elucidate its mechanism of action and identify its molecular targets. Another area is to investigate its efficacy and safety in animal models of various diseases, including cancer, inflammation, and neurological disorders. Moreover, there is a need to optimize its pharmacokinetics and pharmacodynamics to enhance its therapeutic potential. Finally, clinical trials are needed to evaluate its safety and efficacy in humans and to determine its potential as a therapeutic agent.

Synthesis Methods

MPPTU can be synthesized by reacting 2-methoxyaniline with 1-phenylpropyl isothiocyanate to form the intermediate compound, which is then treated with urea and potassium carbonate to obtain the final product. The synthesis method has been optimized to achieve a high yield and purity of MPPTU. The chemical structure of MPPTU has been confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

MPPTU has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been reported to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. MPPTU also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-3-14(13-9-5-4-6-10-13)17-22-23-19(26-17)21-18(24)20-15-11-7-8-12-16(15)25-2/h4-12,14H,3H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQHXAFGDGQHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea

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